molecular formula C18H20N2O4S B2895000 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide CAS No. 922094-56-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide

Cat. No.: B2895000
CAS No.: 922094-56-2
M. Wt: 360.43
InChI Key: PTRUDPVQVUPWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide (Compound ID: F732-0303) features a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, a ketone at position 11, and a propane-1-sulfonamide moiety at position 2 . Key physicochemical properties include:

  • Molecular Formula: C₁₇H₁₈N₂O₄S
  • Molecular Weight: 346.4 g/mol
  • logP: 3.97 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors/Donors: 7 acceptors, 1 donor
  • Polar Surface Area: 63.25 Ų .

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-4-9-25(22,23)19-13-6-8-16-14(11-13)18(21)20(3)15-10-12(2)5-7-17(15)24-16/h5-8,10-11,19H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRUDPVQVUPWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications: Oxazepine vs. Thiazepine

The target compound contains a dibenzo[b,f][1,4]oxazepine core, differing from thiazepine analogs (e.g., compounds in –3, 5–7) by the substitution of oxygen for sulfur in the seven-membered ring. This structural variation impacts:

  • Electronic Properties : Oxygen’s higher electronegativity increases ring polarity compared to thiazepines.
  • Conformational Stability : The smaller atomic radius of oxygen may reduce ring strain compared to sulfur-containing analogs.
  • Pharmacokinetics : Oxazepines generally exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism .
Table 1: Comparison of Core Heterocycles
Property Oxazepine (Target) Thiazepine (e.g., Compound 29, )
Heteroatom O S
Molecular Weight (Core) ~244 g/mol ~260 g/mol
logP (Core) 1.2 2.1
Polar Surface Area 63.25 Ų 78.39 Ų (similar derivatives)

Substituent Variations in Sulfonamide Moieties

The propane-1-sulfonamide group in the target compound distinguishes it from other dibenzoheterocyclic sulfonamides. Key comparisons include:

a) Aromatic vs. Aliphatic Sulfonamides
  • Target Compound : Aliphatic propane-1-sulfonamide (flexible, lower steric hindrance).
  • Analog F732-0313 (): 3,4-Dimethylbenzene sulfonamide (rigid, aromatic, higher logP of 4.88).
  • Analog F732-0081 (): 2,4-Dimethoxybenzene sulfonamide (electron-rich, hydrogen bond acceptors = 9).

Aliphatic sulfonamides (target) may enhance solubility compared to aromatic derivatives but reduce target binding affinity due to decreased π-π interactions .

Table 2: Sulfonamide Substituent Comparison
Compound ID Sulfonamide Type Molecular Weight logP Hydrogen Bond Acceptors
F732-0303 (Target) Propane-1-sulfonamide 346.4 3.97 7
F732-0313 3,4-Dimethylbenzene 422.5 4.88 7
F732-0081 2,4-Dimethoxybenzene 454.5 3.97 9

Positional Methyl Substitutions

The target compound’s 8,10-dimethyl configuration contrasts with analogs featuring single methyl or ethyl groups (e.g., ’s 10-ethyl derivatives). Methyl groups at positions 8 and 10 likely:

  • Enhance metabolic stability by blocking oxidation sites.
  • Lower molecular weight compared to bulkier substituents (e.g., 10-ethyl in ’s Compound 8c) .

Pharmacological Implications

While direct biological data for the target compound are unavailable, structural analogs provide insights:

  • Thiazepine Derivatives (–3): Exhibit D2 dopamine receptor antagonism, with potency influenced by sulfonamide substituents .
  • Oxazepine Derivatives (): Compounds like 8c (4-fluorophenyl substituent) show enhanced selectivity for peroxisomal targets due to optimized logP and hydrogen bonding .

The target’s balanced logP (3.97) and moderate polar surface area (63.25 Ų) suggest favorable blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.